molecular formula C8H9NO2 B6353578 3-(1,3-Dioxolan-2-yl)pyridine CAS No. 5740-72-7

3-(1,3-Dioxolan-2-yl)pyridine

Cat. No.: B6353578
CAS No.: 5740-72-7
M. Wt: 151.16 g/mol
InChI Key: JOABOGUAKIFOQA-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)pyridine is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol It features a pyridine ring substituted with a 1,3-dioxolane moiety, making it a unique heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(1,3-Dioxolan-2-yl)pyridine can be synthesized through the reaction of pyridine-3-carbaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Alkylated or acylated pyridine derivatives.

Comparison with Similar Compounds

Uniqueness: 3-(1,3-Dioxolan-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Biological Activity

3-(1,3-Dioxolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 1,3-dioxolane moiety. This unique structure contributes to its interaction with various biological targets, enhancing its potential as a pharmacological agent.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against a range of bacterial and fungal pathogens.

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusSignificant antibacterial activity625 - 1250
Candida albicansExcellent antifungal activityNot specified
Pseudomonas aeruginosaEffective antibacterial activity625

Case studies indicate that derivatives of this compound exhibit enhanced activity against resistant strains of bacteria, making them promising candidates for further development in antimicrobial therapy .

2. Anticancer Activity

Research has also explored the anticancer potential of this compound derivatives. Specifically, certain compounds have been identified as potent inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells.

Compound IC50 (µM) Effect
5-(methylamino)-pyridine derivative1.0 - 1.4Significant cytotoxicity against L1210 leukemia cells

These findings suggest that modifications to the dioxolane ring can significantly enhance the anticancer properties of pyridine derivatives.

3. Antiviral Activity

The antiviral activity of this compound has been investigated in the context of SARS-CoV inhibitors. Studies have shown that certain derivatives can effectively inhibit the papain-like protease (PLpro) of SARS-CoV, demonstrating low cytotoxicity and high selectivity for viral targets.

Derivative IC50 (µM) Target
Compound 3k0.15SARS-CoV PLpro
Compound 15gNot specifiedSARS-CoV replication

The interaction studies reveal that structural features such as the dioxolane ring significantly contribute to binding affinity and inhibitory potency against viral enzymes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Receptor Modulation : It may modulate receptor functions, impacting cellular signaling pathways crucial for pathogen survival.
  • Nucleic Acid Interference : Some derivatives show potential in interfering with nucleic acid processes, which is vital for both bacterial and viral proliferation .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOABOGUAKIFOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304280
Record name 3-(1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5740-72-7
Record name NSC165248
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Pyridinecarboxaldehyde (3.00 mL, 31.8 mmol), ethylene glycol (2.66 mL, 47.7 mmol) and p-toluenesulfonic acid (302 mg, 1.59 mmol) were suspended in toluene (100 mL). The mixture was heated to reflux under a nitrogen atmosphere for 2 hours, during which produced water was removed by use of a Dean-Stark trap. Then, a saturated aqueous potassium carbonate solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by column chromatography (hexane/ethyl acetate=1/1) to give 3-(1,3-dioxolan-2-yl)pyridine (4.27 g, yield: 89%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
302 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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